molecular formula C17H22N4O3S B2547466 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 1797709-92-2

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea

Cat. No.: B2547466
CAS No.: 1797709-92-2
M. Wt: 362.45
InChI Key: OOKCETOTBLBCCD-UHFFFAOYSA-N
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Description

Research Application and Value 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a synthetically designed urea derivative intended for research purposes. Its molecular structure, which incorporates a dimethoxyphenyl group, a pyrrolidine ring, and a thiazole moiety, suggests potential for interaction with various biological targets. Compounds featuring urea cores and heterocyclic systems like thiazole are frequently investigated in medicinal chemistry for their diverse biological activities. Researchers may find this compound valuable for probing specific enzymatic pathways or cellular receptors. Potential Mechanisms and Characterization The specific mechanism of action and primary research applications for this compound are yet to be fully characterized and published. Researchers interested in this compound would typically undertake studies to elucidate its potential biological effects. Urea derivatives can sometimes function as enzyme inhibitors or receptor modulators. The presence of the thiazole ring, a common pharmacophore in bioactive molecules, may contribute to interactions with kinase targets or other ATP-binding proteins. The dimethoxyphenyl group could influence the compound's binding affinity and selectivity. Further investigation is required to define its precise molecular target and functional activity in biological systems. This product is sold for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-23-14-4-3-12(9-15(14)24-2)10-19-16(22)20-13-5-7-21(11-13)17-18-6-8-25-17/h3-4,6,8-9,13H,5,7,10-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCETOTBLBCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Synthesis of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Coupling of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethoxybenzyl chloride and an aromatic compound.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural features, synthetic routes, and inferred properties of the target compound with structurally analogous urea derivatives from the provided evidence.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Features Potential Impact on Properties
Target Compound : 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea 3,4-Dimethoxyphenyl, thiazole-pyrrolidine High lipophilicity (methoxy groups), heterocyclic diversity (thiazole) Enhanced membrane permeability; potential kinase or enzyme inhibition via thiazole interactions .
Compound 7n (): 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea Chloro-trifluoromethylphenyl, pyridinylmethylthio Electron-withdrawing groups (CF₃, Cl), sulfur-containing linker Improved metabolic stability (CF₃); possible enhanced binding to hydrophobic pockets .
Compound 15a (): 1-(2-Methylpyridin-3-yl)-3-(4-methoxyphenyl)urea 4-Methoxyphenyl, triazole-pyridine Methoxy group, triazole-pyridine hybrid Moderate lipophilicity; triazole may confer antibacterial or antifungal activity .
Compound from : 1-(4-Ethoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea 4-Ethoxyphenyl, thiadiazole-piperidine Ethoxy group, larger heterocycle (thiadiazole) Extended half-life (ethoxy group); thiadiazole may improve solubility .

Key Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s solubility, stability, or efficacy exist in the provided sources. Comparisons rely on structural analogs.
  • Contradictions : Electron-withdrawing groups (e.g., CF₃ in 7n) may enhance stability but reduce solubility compared to methoxy groups in the target compound .
  • Synthesis Challenges : Thiazole-pyrrolidine coupling may require stringent conditions (e.g., anhydrous solvents, prolonged reflux) compared to simpler urea derivatives .

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